Product packaging for Finasteride Carboxylic Acid Methyl Ester(Cat. No.:CAS No. 116285-38-2)

Finasteride Carboxylic Acid Methyl Ester

Cat. No.: B1145222
CAS No.: 116285-38-2
M. Wt: 416.6 g/mol
InChI Key: YPBDVHRLZKLBHH-KSMLJOLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Finasteride Carboxylic Acid Methyl Ester is a characterized chemical compound used as a reference standard for the active pharmaceutical ingredient (API) Finasteride . It is compliant with regulatory guidelines and is critical for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . This standard provides traceability against pharmacopeial standards such as those from the USP or EP . Finasteride is a competitive inhibitor of the type II isoenzyme of 5-alpha-reductase . By inhibiting this enzyme, Finasteride blocks the conversion of testosterone to dihydrotestosterone (DHT), a hormone implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia . Research using related Finasteride compounds is vital for ensuring the quality, safety, and efficacy of pharmaceutical products targeting DHT-related pathways . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116285-38-2

Molecular Formula

C24H36N2O4

Molecular Weight

416.6 g/mol

IUPAC Name

methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate

InChI

InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1

InChI Key

YPBDVHRLZKLBHH-KSMLJOLJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C

Synonyms

2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester;  1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv.

Origin of Product

United States

Synthetic Methodologies for Finasteride Carboxylic Acid Methyl Ester

Retrosynthetic Analysis Approaches

A retrosynthetic analysis of Finasteride (B1672673) Carboxylic Acid Methyl Ester, chemically known as 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester pharmaffiliates.com, reveals several potential disconnection points. The most logical disconnections involve the ester group and the formation of the A-ring lactam.

The ester linkage at the C-17 position is a prime candidate for disconnection, leading back to the corresponding carboxylic acid and methanol (B129727). This is a standard ester disconnection. youtube.com The formation of the amide bond within the A-ring can be retrosynthetically cleaved to an acyclic amino acid precursor. This key seco-steroid, 5-oxo-A-nor-3,5-secoandrostan-3-oic acid, is a common intermediate in many synthetic routes. newdrugapprovals.org

Another strategic disconnection involves the C1-C2 double bond in the A-ring, suggesting a dehydrogenation reaction as a late-stage synthetic step from the saturated 5α-androstane analogue. newdrugapprovals.orgdrugfuture.com This saturated analogue itself can be traced back to the open-ring amino acid precursor. The stereochemistry at the C-5 position is crucial and is often established through stereoselective reduction.

Classical Synthetic Routes

Classical synthetic routes to Finasteride Carboxylic Acid Methyl Ester have been well-established, primarily starting from readily available steroid precursors. These methods focus on the systematic construction and modification of the steroid's ring system.

A common and straightforward method to obtain the target methyl ester is through the direct esterification of its corresponding carboxylic acid precursor, 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. drugfuture.com The Fischer esterification, a classic acid-catalyzed reaction, can be employed for this transformation. masterorganicchemistry.com

In a typical procedure, the carboxylic acid is treated with an excess of anhydrous methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to drive the equilibrium towards the ester product. drugfuture.commasterorganicchemistry.com One documented synthesis involves the esterification of 3-oxo-4-aza-5α-androsta-17β-carboxylic acid with anhydrous methanol to yield the desired methyl ester. researchgate.net This intermediate is then subjected to further reactions to yield Finasteride. researchgate.net

The construction of the unique 4-aza-steroid A-ring is a critical part of the synthesis. The journey often begins with a C-19 steroid raw material, such as 3-oxo-4-androstene-17β-carboxylic acid. newdrugapprovals.orggoogle.com

The key steps in modifying the ring system include:

Oxidative Cleavage: The A-ring of the steroid precursor is opened, typically between C-3 and C-4. A common method involves oxidative cleavage using strong oxidizing agents like potassium permanganate (B83412) and sodium periodate. newdrugapprovals.orgdrugfuture.com This reaction breaks the A-ring to form a seco-acid. newdrugapprovals.org

Cyclization: The resulting acyclic intermediate is then cyclized to form the six-membered lactam (A-ring). This is typically achieved by reacting the seco-acid with ammonia (B1221849) or an ammonium (B1175870) salt in a high-boiling solvent like ethylene (B1197577) glycol or glacial acetic acid. newdrugapprovals.orgdrugfuture.comgoogle.com This step forms the 4-aza-5-androstene ring system. google.com

Controlling the stereochemistry, particularly at the C-5 position to obtain the 5α configuration, is a pivotal aspect of the synthesis. This specific stereoisomer is essential for the biological activity of the final product, Finasteride.

The desired 5α-stereochemistry is typically established through a stereoselective hydrogenation of the Δ5 double bond in the 4-aza-androstene intermediate. newdrugapprovals.orgdrugfuture.com This reduction is commonly carried out using a heterogeneous catalyst such as platinum oxide (PtO₂) in an acidic medium like acetic acid. newdrugapprovals.orgdrugfuture.com The catalyst directs the hydrogen addition to the α-face of the steroid, leading to the thermodynamically more stable A/B trans-fused ring system characteristic of the 5α-series. In some procedures, palladium on carbon (Pd/C) has also been used as a hydrogenation catalyst. researchgate.net

Modern Catalytic Approaches in Synthesis

More recent synthetic strategies have focused on the use of advanced catalytic methods to improve efficiency and reduce the reliance on stoichiometric reagents.

Transition metal catalysis has found application in key steps of the synthesis of aza-steroids like Finasteride and its intermediates. nih.gov While specific examples detailing the synthesis of this compound using these methods are not extensively documented in the provided results, the principles of transition metal-catalyzed reactions are highly relevant. nih.govrsc.orgmdpi.com

The direct amidation of the methyl ester to form the final Finasteride product has also been improved using organometallic reagents. For instance, the reaction of the 17β-carbomethoxy ester with tert-butylamine (B42293) can be facilitated by the use of an aliphatic/aryl magnesium halide reagent, such as ethylmagnesium bromide. google.comgoogleapis.com This forms a t-butylamino magnesium halide in situ, which then reacts with the ester to produce the final amide in good yield. google.com

Organocatalytic Applications

While literature specifically detailing the organocatalytic amidation of this compound is not widespread, general methodologies for the direct amidation of unactivated esters have been developed that show significant promise. For instance, a transition-metal-free protocol using sodium tert-butoxide (NaOtBu) as a mediator has been shown to effectively produce a wide range of amides from their corresponding esters and amines in good to excellent yields, often under solvent-free conditions. rsc.org This type of base-mediated catalysis represents a simple yet powerful organocatalytic strategy. Another highly effective, metal-free method for the amidation of esters operates at room temperature, highlighting the potential for operationally simple and environmentally friendly processes. nih.gov

Furthermore, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of esters from aldehydes. nih.govorganic-chemistry.org While this applies to the formation of the ester itself, the principles of NHC catalysis, which involve the generation of highly reactive intermediates, are also being explored for amide bond formation. organic-chemistry.org The application of these advanced, metal-free catalytic systems to the sterically hindered and structurally complex this compound could represent a significant process innovation, potentially leading to milder reaction conditions and simplified purification protocols.

Process Chemistry Innovations and Optimizations

The industrial synthesis of finasteride has evolved to improve efficiency, safety, and cost-effectiveness. A key area of innovation has been the method for converting the 17β-carboxylic acid group, via its methyl ester, into the final N-tert-butyl amide.

Early synthetic routes often required the conversion of the carboxylic acid into a more reactive species, such as a 17β-(2-pyridylthio)carboxylate or a 17-acylimidazole, before reaction with t-butylamine. These methods, however, use expensive and potentially toxic heterocyclic aromatic amines. researchgate.net A significant process innovation was the development of a method for the direct reaction of the methyl ester intermediate (this compound) with t-butylamine. This is typically achieved by using a Grignard reagent, such as ethylmagnesium bromide, to form a more reactive t-butylamino magnesium halide species in situ. This approach circumvents the need for costly and hazardous activating agents.

Yield Enhancement Strategies

Maximizing the yield of each synthetic step is crucial for the economic viability of pharmaceutical production. For the conversion of this compound to finasteride, several strategies have been employed to enhance yield. The optimization of reaction conditions is paramount. For instance, in the amidation reaction, the choice of base (e.g., sodium hydride, sodium tert-butoxide, or potassium tert-butoxide), reaction temperature (typically between 100–130 °C), and reaction time (5–20 hours) are critical parameters that are fine-tuned to maximize product formation. google.com

Table 1: Reported Yields in Synthetic Routes Involving Finasteride Ester Intermediates

Synthetic Step/RouteReagents/ConditionsReported YieldReference
Amidation of Methyl Estert-butylamine, ethylmagnesium bromide, THF97%
Overall SynthesisFrom Progesterone, via amidation and dehydrogenation24.2% researchgate.net
Hydrogenation to Intermediate3-carbonyl-4-azepine-5-androstene-17 β-carboxylate methyl ester, H₂, 10% Pd/C, Acetic Acid85%

Purity Improvement Techniques

The purity of the final active pharmaceutical ingredient (API) is of utmost importance. For finasteride synthesized from its methyl ester intermediate, purification is a critical final step. The primary technique used for enhancing purity is recrystallization. Various solvent systems have been reported to be effective for this purpose.

Commonly used solvents for the recrystallization of finasteride include mixtures like methylene (B1212753) chloride/ethyl acetate (B1210297) or acetic acid/water. The choice of solvent and the control of crystallization conditions (e.g., temperature, cooling rate) are essential for effectively removing process-related impurities and achieving the desired crystalline form of the final product. One innovative synthetic method reports achieving a final product purity of over 99% as determined by HPLC, without the need for column chromatography at any stage. researchgate.net This is a significant process improvement, as avoiding chromatographic purification reduces solvent consumption and simplifies manufacturing operations, especially at a large scale.

Table 2: Purification Methods and Reported Purity Levels

Purification MethodSolvent SystemResulting PurityReference
RecrystallizationMethylene Chloride / Ethyl AcetateHigh Purity (mp 261 °C)
RecrystallizationAcetic Acid / WaterHigh Purity (mp 261 °C)
Not specified (process avoids chromatography)Not applicable>99% (by HPLC) researchgate.net

Scale-Up Considerations in Chemical Synthesis

Translating a laboratory-scale synthesis to industrial production presents numerous challenges. For the synthesis involving this compound, several factors are critical for successful scale-up.

One of the most important considerations is the cost and safety profile of the reagents. The evolution of the synthesis away from expensive and toxic materials like oxalyl chloride, benzeneseleninic anhydride, and 2,2'-dipyridyl disulphide towards cheaper and safer alternatives like thionyl chloride and direct metal-free amidation is a key enabler for industrial production. researchgate.netgoogle.com

Operational simplicity is another major factor. Processes that avoid complex or hazardous steps, such as cryogenic reactions or column chromatography, are highly desirable. researchgate.net The development of synthetic routes with fewer steps and milder reaction conditions contributes to a more robust and scalable process. patsnap.com Furthermore, the pursuit of solvent-free reaction conditions, as explored in modern organocatalytic methods, represents a significant goal for sustainable and scalable chemical manufacturing, as it reduces waste and simplifies product isolation. rsc.org

Role As a Key Synthetic Intermediate in Azasteroid Development

Precursor in Finasteride (B1672673) Synthesis

The primary role of Finasteride Carboxylic Acid Methyl Ester is as a direct precursor to Finasteride. scbt.com Synthetic routes leverage the methyl ester at the C-17 position for the crucial introduction of the N-tert-butylcarboxamide moiety, which is characteristic of the final Finasteride molecule. The synthesis begins with the corresponding 1,2-saturated steroid ester, which is dehydrogenated to create the C1-C2 double bond present in the target molecule. google.com This intermediate, the Δ¹-methyl ester, is then carried forward to the final amidation step. google.com

The synthesis of Finasteride from its methyl ester precursor is a well-defined process. A common and efficient method involves the direct amidation of the methyl ester. google.com This transformation is typically not a simple reaction with the amine alone but requires activation to proceed effectively. The process described in patent literature details the reaction of the 17β-carbomethoxy ester of 4-aza-5α-androst-1-en-3-one with tert-butylamine (B42293) in the presence of an aliphatic Grignard reagent, such as ethylmagnesium bromide. google.com

The reaction is conducted in an inert organic solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere. google.com A slurry of the methyl ester is added to a solution containing the tert-butylamino magnesium halide, which is pre-formed by reacting tert-butylamine with the Grignard reagent. google.com The reaction mixture is then heated to reflux for several hours to drive the conversion to completion. google.com

Reaction Step Reagents and Conditions Product Reference
Amidation1. tert-butylamine, ethylmagnesium bromide2. 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester3. Tetrahydrofuran (THF), RefluxN-tert-butyl-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Finasteride) google.com

The conversion of the C-17 methyl ester to the tert-butylamide of Finasteride is a critical step that completes the synthesis of the active pharmaceutical ingredient. The primary pathway involves nucleophilic acyl substitution, where the methyl ester is transformed into the corresponding amide.

One of the most effective methods employs a Grignard reagent-assisted amidation. google.com In this process, ethylmagnesium bromide reacts with tert-butylamine to form tert-butylamino magnesium bromide. This organometallic species is a more potent nucleophile than the free amine, enabling it to efficiently attack the electrophilic carbonyl carbon of the methyl ester. This leads to the displacement of the methoxy (B1213986) group and the formation of the stable N-tert-butylamide. The reaction is typically quenched with an aqueous ammonium (B1175870) chloride solution. google.com This method is advantageous as it avoids the need to first hydrolyze the ester to a carboxylic acid and then use coupling agents, providing a more direct and efficient route. google.compatsnap.com

An alternative, though less direct, approach involves first converting the carboxylic acid (derived from the ester) into a more reactive species like a 17β-(2-pyridylthio) carboxylate or a 17-acylimidazole. These activated intermediates can then react with tert-butylamine to yield Finasteride. However, these methods involve the use of expensive and potentially toxic heterocyclic aromatic amines. The direct amidation of the methyl ester using a Grignard reagent bypasses these issues.

Intermediate in the Synthesis of Related Azasteroid Compounds

The utility of this compound extends beyond the synthesis of Finasteride itself. It serves as a versatile intermediate for creating a variety of related azasteroid compounds. theclinivex.com For instance, it is also an intermediate in some synthetic routes for Dutasteride, another potent dual 5α-reductase inhibitor. theclinivex.comtcichemicals.com

Furthermore, the chemical scaffold of the methyl ester allows for the synthesis of other derivatives. For example, it can be used to prepare 3-Oxo-4-aza-5α-androst-1,5-diene-17β-carboxylic Acid Methyl Ester, a diene derivative of the parent compound. chemicalbook.comallmpus.com The presence of the reactive double bond and the ester functionality provides chemists with multiple sites for further chemical modification, leading to the generation of libraries of novel azasteroids for biological screening. The saturated analog, methyl-3-oxo-4-aza-5α-androstane-17-carboxylate, is also a key intermediate for compounds like Finasteride and Dutasteride, often preceding the dehydrogenation step to introduce the C1-C2 double bond. wipo.intgoogle.com

Starting Intermediate Reaction Product Reference
3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl EsterDehydrogenation3-Oxo-4-aza-5α-androst-1,5-diene-17β-carboxylic Acid Methyl Ester chemicalbook.comallmpus.com
3-Oxo-4-aza-5α-androstane-17-carboxylateDehydrogenation3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid Methyl Ester google.com

Synthetic Utility in Medicinal Chemistry Scaffold Preparation

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached. The 4-azasteroid ring system, as embodied by this compound, represents a clinically validated scaffold. nih.govresearchgate.net The success of drugs like Finasteride, which are built upon this core, highlights the scaffold's favorable properties for interacting with specific biological targets, such as 5α-reductase.

The synthetic accessibility of this compound and its derivatives makes the 4-azasteroid core an attractive starting point for drug discovery programs. nih.gov Medicinal chemists can utilize this scaffold to design new analogs by:

Modifying the substituent at the C-17 position, moving beyond the tert-butylamide.

Altering the substitution pattern on the steroid rings.

Introducing different heteroatoms into the steroid framework.

By systematically modifying this established scaffold, researchers can explore structure-activity relationships (SAR) and optimize compounds for improved potency, selectivity, or pharmacokinetic profiles. The 4-azasteroid scaffold from Finasteride is a prime example of how core structures from approved drugs can be used to generate new chemical entities with potentially novel therapeutic applications. nih.govresearchgate.net

Analytical Chemistry of Finasteride Carboxylic Acid Methyl Ester

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Finasteride (B1672673) Carboxylic Acid Methyl Ester from Finasteride and other related impurities. The choice of technique depends on the specific analytical goal, such as routine purity testing, quantification, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Finasteride and its related compounds, including Finasteride Carboxylic Acid Methyl Ester. wisdomlib.org Method development focuses on optimizing the separation of all relevant impurities from the main Finasteride peak to ensure accurate quantification. researchgate.netscirp.org

The development of a stability-indicating HPLC method is critical to separate degradation products from the main drug substance. researchgate.netresearchgate.net Validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is accurate, precise, linear, robust, and specific for its intended purpose. wisdomlib.orgijcrt.org

Key aspects of HPLC method development and validation include:

Column Selection: C18 columns are most commonly used, offering excellent separation for non-polar to moderately polar compounds like Finasteride and its esters. researchgate.netresearchgate.net Phenyl columns can also be utilized for alternative selectivity. scirp.org

Mobile Phase Composition: A mixture of an aqueous buffer (like phosphoric acid or formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. scirp.orgasianpubs.orgscispace.com The ratio is optimized in either isocratic or gradient elution mode to achieve the best resolution. scirp.orgresearchgate.net

Detection: UV detection is standard, with wavelengths typically set around 210 nm, where the analytes exhibit strong absorbance. researchgate.netscirp.orgresearchgate.net

Validation Parameters:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. wisdomlib.orgresearchgate.net

Accuracy: Recovery studies, where a known amount of the impurity is spiked into a sample, are performed to confirm the method's accuracy, with recovery rates typically expected between 97% and 103%. wisdomlib.orgresearchgate.net

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) being the key metric. wisdomlib.org

Specificity: The method's ability to exclusively measure the analyte in the presence of other components, such as other impurities or excipients, is demonstrated by the absence of interference at the analyte's retention time. scirp.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. wisdomlib.org

Table 1: Examples of HPLC Methods for the Analysis of Finasteride and Related Impurities

ParameterMethod 1Method 2Method 3
Column Waters ACQUITY UPLC BEH Phenyl, 150 mm × 2.1 mm, 1.7 µm scirp.orgC18 column researchgate.netNova Pak C18, 250 mm x 4.6 mm, 4 µm researchgate.netresearchgate.net
Mobile Phase Gradient: A: 2.5 mM Orthophosphoric acid; B: Acetonitrile:Water (90:10 v/v) scirp.orgIsocratic: Methanol (B129727):Water (70:30 v/v) researchgate.netIsocratic: Water:Acetonitrile:Tetrahydrofuran (B95107) (80:10:10 v/v/v) researchgate.netresearchgate.net
Flow Rate 0.22 mL/min scirp.org1.0 mL/min researchgate.net2.0 mL/min researchgate.netresearchgate.net
Detection UV at 210 nm scirp.orgUV at 210 nm researchgate.netUV at 210 nm researchgate.netresearchgate.net
Column Temp. 25 °C scirp.orgRoom Temperature researchgate.net60 °C researchgate.netresearchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound. restek.com Due to the high molecular weight and lower volatility of the compound, a derivatization step is often necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. restek.com The most common derivatization for carboxylic acids is esterification to form methyl esters (FAMEs), which is already the state of the target compound. restek.comsigmaaldrich.com

GC analysis involves:

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent. If analyzing the corresponding carboxylic acid, it would first be converted to its methyl ester using a reagent like methanolic HCl. sigmaaldrich.comnih.gov

Injection: A small volume of the sample is injected into the heated GC inlet, where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. sigmaaldrich.com The column's stationary phase (e.g., a polyethylene (B3416737) glycol or biscyanopropyl phase) interacts differently with the various components, leading to their separation based on boiling point and polarity. restek.com

Detection: As components elute from the column, they are detected, most commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. sigmaaldrich.com

GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for definitive structural confirmation of the impurity. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since the Finasteride molecule contains multiple chiral centers, its related compounds, including this compound, can also exist as different stereoisomers. Assessing the enantiomeric purity is critical as different enantiomers of a drug can have vastly different pharmacological activities or toxicological profiles. google.com

Chiral chromatography is the preferred method for separating enantiomers. This can be achieved through two main strategies:

Indirect Separation: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC columns (e.g., C18). nih.govtcichemicals.com

Direct Separation: The enantiomers are separated directly on a chiral stationary phase (CSP). google.com The CSP contains a chiral selector (e.g., polysaccharide derivatives, proteins, or cyclodextrins) that interacts stereoselectively with the enantiomers, leading to different retention times. google.comnih.gov The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier. google.com

The development of chiral separation methods is essential for controlling the stereochemical purity of Finasteride and its related substances throughout the manufacturing process.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. asianpubs.orgnih.gov

For this compound, key expected NMR signals would include:

¹H NMR:

A distinct singlet integrating to three protons in the region of 3.6-3.8 ppm, characteristic of the methyl ester (-OCH₃) protons. researchgate.net

Signals corresponding to the protons on the steroid backbone. Protons on carbons adjacent to the carbonyl group or the double bond would appear deshielded (at a higher chemical shift). pressbooks.pub

A signal for the amide proton (N-H). asianpubs.org

¹³C NMR:

A resonance in the range of 170-180 ppm for the carbonyl carbon of the ester group. libretexts.org

A signal around 50-55 ppm for the methyl carbon of the ester group. libretexts.org

Resonances for the carbons of the steroid skeleton, including the characteristic signals for the carbonyl and unsaturated carbons in the A-ring. asianpubs.org

Two-dimensional NMR techniques (like COSY and HSQC) can be used to establish connectivity between protons and carbons, further confirming the assigned structure. asianpubs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. asianpubs.orgsynthinkchemicals.com When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides a highly specific and sensitive analytical method. asianpubs.org

Key analytical insights from MS include:

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M+H]⁺ in positive ion mode) confirms the molecular weight of the compound. asianpubs.org High-resolution mass spectrometry (HR-MS) can provide the exact mass, which allows for the determination of the elemental formula. asianpubs.org

Fragmentation Pattern: The molecule breaks apart in a predictable manner inside the mass spectrometer. For a methyl ester derivative, a characteristic fragmentation is the cleavage of the C-O bond to form a stable acylium ion (R-CO⁺), which would likely be a major peak in the spectrum. libretexts.org Analyzing these fragment ions helps to piece together the structure of the parent molecule and confirm its identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The spectroscopic characterization of this compound is fundamental for its identification and quantification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. As an ester, it displays a strong carbonyl (C=O) stretching vibration, typically observed around 1735 cm⁻¹. ucalgary.ca Additionally, two distinct C-O stretching bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the Csp²-O and Csp³-O bonds of the ester group. ucalgary.ca In contrast to its parent carboxylic acid, the broad O-H stretching band, characteristic of carboxylic acids, is absent. purdue.edu The spectrum will also retain features from the steroid backbone, similar to finasteride, which shows peaks for C-H stretching.

Interactive Table: Key IR Absorption Bands for Ester Identification Press the buttons to see the expected IR data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a primary technique for the quantitative analysis of this compound, particularly in chromatographic methods. The compound is expected to exhibit two primary absorption maxima: a π→π* transition occurring at a wavelength below 200 nm and a weaker n→π* transition from the carbonyl oxygen's lone pair electrons around 207 nm. ucalgary.ca Analytical methods developed for finasteride and its impurities frequently utilize a detection wavelength of 210 nm. ajpamc.comresearchgate.netresearchgate.net This wavelength provides sufficient absorbance for the quantification of impurities like the methyl ester. For comparison, the parent drug finasteride has a reported absorption maximum around 204-210 nm. sielc.com The selection of 210 nm is a common practice for detecting finasteride and its related substances, including ester impurities, in HPLC analysis. ajpamc.comresearchgate.net

Quantitative Analysis Methodologies

The accurate quantification of this compound is critical for ensuring the purity and quality of finasteride drug products.

Development of Reference Standards for Purity Assessment

The foundation of accurate quantitative analysis is the availability of high-purity reference standards. This compound, often designated as Finasteride Impurity B in pharmacopeias, is available from various suppliers of pharmaceutical reference standards. pharmaffiliates.compharmaffiliates.com These standards are essential for:

Method Development and Validation: They are used to develop and validate analytical methods, ensuring the method can accurately identify and quantify this specific impurity. synzeal.comaxios-research.com

Quality Control (QC): In routine QC testing, the reference standard is used as a benchmark to determine the amount of the impurity in batches of finasteride. synzeal.comaquigenbio.com

Regulatory Filings: Comprehensive characterization data and a Certificate of Analysis (COA) accompany these standards, which are required for regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.comallmpus.com

These reference materials are thoroughly characterized to confirm their identity and purity, ensuring they are suitable for their intended analytical purpose. synzeal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is a mandatory part of validating any analytical method for impurities.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

While specific LOD and LOQ values for this compound are method-dependent and not always published in general literature, they are established during method validation. For instance, validated HPLC methods for finasteride impurities have demonstrated linearity in concentration ranges as low as 1.5–4.5 µg/mL for multiple impurities, including the methyl ester (Impurity B). researchgate.netresearchgate.net The determination of these limits is typically based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or through the statistical analysis of the standard deviation of the response and the slope of the calibration curve. The validation of these parameters ensures that the analytical method is sensitive enough to control the impurity at the required low levels specified by regulatory bodies.

Application in Pharmaceutical Impurity Profiling and Quality Control

This compound is a key marker in the quality control of finasteride.

Detection and Quantification as a Process Impurity

This compound is recognized as a process-related impurity in the synthesis of finasteride and is listed in pharmacopeias, often as Finasteride EP Impurity B. researchgate.netpharmaffiliates.com Its presence in the final drug substance must be monitored and controlled. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for its detection and quantification. ajpamc.comresearchgate.net A typical reversed-phase HPLC method involves:

Column: A C18 column is commonly used for separation. ajpamc.comresearchgate.net

Mobile Phase: A mixture of solvents such as water, acetonitrile, and tetrahydrofuran is often employed in an isocratic elution. researchgate.netresearchgate.net

Detection: UV detection at 210 nm is standard for quantifying finasteride and its impurities. ajpamc.comresearchgate.net

The results from these analyses determine if the level of this compound in a given batch of finasteride active pharmaceutical ingredient (API) is within the acceptable limits set by regulatory authorities like the European Pharmacopoeia (EP).

Role in Analytical Method Validation (AMV)

The reference standard for this compound plays a direct and critical role in Analytical Method Validation (AMV). axios-research.comaquigenbio.comsynzeal.com The validation process for an impurity quantification method must demonstrate several key performance characteristics, for which this reference standard is indispensable:

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including the main drug and other impurities. The reference standard is used to confirm the retention time and resolution from other peaks.

Linearity: Establishing a linear relationship between the concentration of the impurity and the analytical signal.

Accuracy: Demonstrating the closeness of the test results to the true value, often assessed through recovery studies by spiking the sample with a known amount of the reference standard. jocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

By using a well-characterized reference standard of this compound, pharmaceutical manufacturers can validate their analytical methods to ensure they are robust, reliable, and fit for the purpose of guaranteeing the quality and purity of the finasteride drug substance. researchgate.netjocpr.com

Chemical Transformations and Reactivity Studies of the Methyl Ester Functionality

Hydrolysis Reactions to Finasteride (B1672673) Carboxylic Acid

The conversion of the methyl ester to its corresponding carboxylic acid is a fundamental transformation, achievable through several catalytic methods. This hydrolysis is a key step in certain synthetic routes and metabolic pathways.

Under acidic conditions, the hydrolysis of Finasteride Carboxylic Acid Methyl Ester to Finasteride Carboxylic Acid is expected to proceed via a well-established nucleophilic acyl substitution mechanism. ucalgary.ca This reaction is typically reversible and its mechanism is the reverse of the Fischer esterification process. ucalgary.cakhanacademy.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. ucalgary.carsc.orgyoutube.com Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.cayoutube.com A series of proton transfers then facilitates the elimination of methanol (B129727) as a leaving group, followed by deprotonation of the carbonyl to yield the final carboxylic acid product. youtube.com

Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis

Catalyst Solvent Conditions

The hydrolysis of the methyl ester can also be effectively achieved using a base, a process commonly known as saponification. ucalgary.ca This reaction is essentially irreversible because the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid. ucalgary.ca The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. ucalgary.cayoutube.com The intermediate then collapses, expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid. ucalgary.ca In the final, rapid step, the strongly basic methoxide ion deprotonates the carboxylic acid to form a carboxylate salt and methanol. youtube.comyoutube.com An acidic workup is subsequently required to protonate the carboxylate salt and isolate the neutral Finasteride Carboxylic Acid. ucalgary.ca

Table 2: General Conditions for Base-Catalyzed Ester Hydrolysis (Saponification)

Reagent Solvent Conditions

In biological systems, the hydrolysis of ester-containing compounds is often mediated by enzymes, particularly esterases such as carboxylesterases (CEs). nih.govnih.gov These hydrolases are widely distributed throughout the body, with high concentrations in the liver, and are responsible for the metabolism of many ester-containing drugs. nih.govnih.gov The enzymatic hydrolysis of this compound would convert it to Finasteride Carboxylic Acid. Human carboxylesterases, specifically hCE1 and hCE2, are key enzymes in the hydrolysis of various ester prodrugs, converting them into their active carboxylic acid forms. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not detailed in the provided results, it is plausible that it could serve as a substrate for these enzymes, given their broad substrate specificity for esters. nih.gov Additionally, cytochrome P-450 enzymes have been shown to catalyze the oxidative cleavage of carboxylic acid esters, presenting an alternative biochemical pathway to hydrolysis. nih.gov

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol, effectively converting one ester into another. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (R'-OH) other than methanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com To drive the equilibrium towards the new ester product, the reactant alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification involves an alkoxide (R'O⁻) as the nucleophile. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, similar to base-catalyzed hydrolysis. This method is also an equilibrium process, and the position of the equilibrium is influenced by the relative stabilities of the esters and the alkoxides. masterorganicchemistry.com

Table 3: Transesterification of this compound

Reaction Type Catalyst/Reagent Reactant Product
Acid-Catalyzed H⁺ R'-OH (in excess) Finasteride Carboxylic Acid Alkyl (R') Ester

Reductions and Oxidations Involving the Ester Group

The methyl ester group of this compound can undergo reduction. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to a primary alcohol, specifically (4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(hydroxymethyl)-4a,6a-dimethyl-1,2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinolin-2-one.

Oxidative cleavage of the ester group is also a possibility. While less common than hydrolysis, certain enzyme systems, such as cytochrome P-450, can catalyze the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids. nih.gov This process involves the abstraction of a hydrogen atom from the alkyl group of the ester, followed by oxygen rebound to form a hemiacetal-like intermediate that collapses to the carboxylic acid and an aldehyde (in this case, formaldehyde). nih.gov

Derivatization for Analytical or Synthetic Purposes

This compound itself serves as a crucial reference standard for analytical purposes, including method development and validation for the quality control of Finasteride. synzeal.comclearsynth.com

The process of converting a carboxylic acid to its methyl ester is a common derivatization technique used to enhance analytical detection. sigmaaldrich.com For instance, in gas chromatography-mass spectrometry (GC-MS), converting polar carboxylic acids into their less polar methyl esters (fatty acid methyl esters or FAMEs) improves their volatility and reduces peak tailing, leading to better chromatographic separation and analysis. sigmaaldrich.comresearchgate.net This derivatization is often achieved using reagents like boron trichloride (B1173362) in methanol. sigmaaldrich.com

From a synthetic perspective, the methyl ester group is a versatile functional handle. It can be readily converted into an amide, a key functional group in the final Finasteride molecule. A patented synthesis route involves the hydrolysis of a related methyl ester intermediate to the carboxylic acid, which is then activated and reacted with tert-butylamine (B42293) to form the final amide product. google.com This highlights the synthetic utility of the ester as a precursor to the amide functionality in the synthesis of Finasteride.

Table 4: Mentioned Chemical Compounds

Compound Name
Finasteride
Finasteride Carboxylic Acid
This compound
Methanol
Lithium aluminum hydride
Formaldehyde
tert-butylamine
Boron trichloride

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of Finasteride (B1672673) Carboxylic Acid Methyl Ester would begin with an exploration of its conformational landscape. The molecule possesses a rigid tetracyclic steroid core, but the orientation of the methyl ester group at the C-17 position and the flexibility of the A-ring introduce possibilities for different conformers.

Conformational Flexibility: The primary source of conformational isomerism in this molecule, beyond the steroid nucleus, would be the rotation around the single bond connecting the C-17 carbon to the carbonyl group of the ester. Computational methods, such as molecular mechanics or more advanced quantum mechanical calculations, can be used to perform a potential energy surface (PES) scan by systematically rotating this bond to identify low-energy conformers.

Modeling Approach: A typical approach would involve:

Initial Structure Generation: Building the 3D structure of the molecule.

Conformational Search: Employing algorithms like Monte Carlo or systematic searches to explore different possible arrangements of the flexible side chain.

Energy Minimization: Optimizing the geometry of each identified conformer to find the most stable, low-energy structures using methods like Density Functional Theory (DFT).

Interactive Table: Key Structural Features for Modeling

FeatureDescriptionRelevance to Modeling
4-Aza-Steroid Core A rigid tetracyclic system with a nitrogen atom at position 4.The rigidity simplifies the overall conformational search, but ring strain and puckering must be accurately modeled.
C=C Double Bond in A-Ring A planarizing feature within the A-ring.Affects the overall geometry and electronic properties of the molecule.
Methyl Ester Group The -COOCH3 group at the C-17 position.The primary site of rotational flexibility. Its orientation is key to determining the most stable conformer.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. nih.gov For Finasteride Carboxylic Acid Methyl Ester, these calculations would reveal the distribution of electrons and identify sites susceptible to chemical attack.

Key Electronic Properties and Their Calculation:

Electron Density and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this ester, the oxygen atoms of the carbonyl and ether groups would be electron-rich (red/yellow), making them susceptible to electrophilic attack. The carbonyl carbon would be electron-poor (blue), marking it as a prime site for nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution and identifying electrophilic and nucleophilic centers.

Interactive Table: Predicted Electronic Properties

PropertyPredicted Location/ValueChemical Implication
Highest HOMO Density Likely located on the C=C double bond in the A-ring and the non-bonding orbitals of the nitrogen and oxygen atoms.These are the most probable sites for oxidation or reaction with electrophiles.
Lowest LUMO Density Primarily centered on the carbonyl carbon of the methyl ester group and the A-ring lactam.These are the most electrophilic sites, susceptible to nucleophilic attack.
Molecular Electrostatic Potential (Negative) Around the carbonyl oxygen of the ester and the lactam.Regions attractive to protons or other electrophiles.
Molecular Electrostatic Potential (Positive) Around the carbonyl carbon of the ester and the hydrogen on the lactam nitrogen.Regions attractive to nucleophiles.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to model reaction pathways, calculate activation energies, and determine the most likely mechanism for a given transformation. For this compound, two key reactions are of interest: its formation and its conversion to other derivatives (like the final Finasteride drug).

Mechanism of Formation (Esterification): The methyl ester is typically formed from the corresponding carboxylic acid. The Fischer esterification mechanism, involving acid catalysis, protonation of the carbonyl oxygen, nucleophilic attack by methanol (B129727), and subsequent elimination of water, could be modeled computationally. aquigenbio.com

Mechanism of Conversion to Amide (Amidation): A crucial reaction for this molecule is its conversion to the N-tert-butyl amide to form Finasteride. This is a nucleophilic acyl substitution reaction. Computational studies could model the reaction pathway with tert-butylamine (B42293). This would involve:

Reactant Complex Formation: Modeling the approach of tert-butylamine to the ester.

Transition State Search: Locating the high-energy transition state for the nucleophilic attack of the amine on the ester's carbonyl carbon. This is the rate-determining step.

Intermediate Formation: Formation of a tetrahedral intermediate.

Product Formation: Elimination of the methoxide (B1231860) leaving group and subsequent proton transfers to yield the final amide product.

By calculating the energies of all species along the reaction coordinate, a complete energy profile can be generated. This can help in optimizing reaction conditions (e.g., temperature, catalyst) by understanding the energy barriers that need to be overcome. General studies on the decomposition of methyl esters provide a basis for how these reactions could be modeled. researchgate.net

Future Research Perspectives in the Chemical Study of Finasteride Carboxylic Acid Methyl Ester

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of Finasteride (B1672673), and by extension its carboxylic acid methyl ester intermediate, has been a subject of continuous improvement. Future research is poised to focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways.

Current synthetic approaches often involve multi-step processes with the use of potentially hazardous reagents. google.comresearchgate.net A key area of future development lies in the exploration of greener synthetic methodologies. This includes the investigation of biocatalytic methods, which could offer high selectivity and milder reaction conditions. nih.gov For instance, the use of engineered enzymes for the specific transformations leading to the azasteroid core could significantly reduce the environmental footprint of the synthesis.

Furthermore, the application of novel catalytic systems is a promising avenue. Research into heterogeneous catalysts could simplify purification processes and allow for catalyst recycling, aligning with the principles of sustainable chemistry. researchgate.net Microwave-assisted organic synthesis (MAOS) has also shown potential in accelerating reaction times and improving yields in the synthesis of related heterocyclic compounds and could be further explored for the synthesis of Finasteride Carboxylic Acid Methyl Ester and its analogs. researchgate.net

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Screening and engineering of enzymes for specific steroidal transformations. nih.gov
Heterogeneous Catalysis Ease of separation, catalyst recyclability, continuous flow processes.Development of robust and efficient solid-supported catalysts. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Optimization of microwave parameters for key synthetic steps. researchgate.net
Flow Chemistry Improved safety, scalability, and process control.Integration of catalytic and biocatalytic steps in a continuous flow system.

Advanced Analytical Techniques for Trace Analysis

As a critical intermediate and a potential impurity in the final active pharmaceutical ingredient (API), the sensitive and accurate detection of this compound is paramount for quality control. Future research will likely focus on the development and refinement of advanced analytical techniques for its trace analysis.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for monitoring impurities in Finasteride production. researchgate.net However, the demand for higher sensitivity and specificity is driving the adoption of more sophisticated methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers significant advantages in this regard. scirp.org

Specifically, UPLC-tandem mass spectrometry (UPLC-MS/MS) and UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) are powerful tools for the identification and quantification of trace-level impurities. asianpubs.orgnih.govnih.gov These techniques provide not only retention time data but also mass-to-charge ratio and fragmentation patterns, allowing for unambiguous identification of compounds like this compound, which is listed as Finasteride Impurity B in some pharmacopeial references. researchgate.net

Future analytical research could focus on:

Method optimization for UPLC-MS/MS to achieve even lower limits of detection and quantification.

The application of high-resolution mass spectrometry (HRMS) for comprehensive impurity profiling and the identification of novel, previously unknown related substances. asianpubs.org

The development of stability-indicating methods that can distinguish this compound from its degradation products under various stress conditions. scirp.org

The use of post-column infusion techniques to enhance the ionization and detection of steroidal compounds. medrxiv.orgresearchgate.net

Analytical TechniqueKey Advantages for Trace AnalysisFuture Research Direction
UPLC-MS/MS High sensitivity, specificity, and quantitative accuracy. nih.govnih.govDevelopment of methods with sub-nanogram detection limits.
UPLC-QTOF/MS High-resolution mass accuracy for confident identification of unknowns. asianpubs.orgnih.govComprehensive impurity profiling and structural elucidation of novel impurities.
Stability-Indicating UPLC Ability to separate the analyte from its degradation products. scirp.orgValidation of methods under a wider range of stress conditions.

Exploration of New Chemical Transformations

Beyond its established role as a precursor to Finasteride, the chemical structure of this compound offers opportunities for the synthesis of novel azasteroid derivatives. Future research could explore a variety of chemical transformations to generate a library of new compounds for biological screening.

The primary known transformation of this intermediate is its amidation with tert-butylamine (B42293) to form Finasteride. nih.gov However, the reactivity of the A-ring and the ester functional group can be leveraged for further chemical modifications.

Potential areas for exploration include:

Diversification of the C-17 side chain: The methyl ester can be converted to other esters, amides, or other functional groups to probe structure-activity relationships. nih.govnih.gov

Modifications of the A-ring: The enone system in the A-ring is susceptible to various transformations, such as conjugate additions or reductions, which could lead to novel azasteroid skeletons.

Introduction of substituents at other positions: Exploring reactions to functionalize other positions on the steroid nucleus could yield compounds with altered biological activity profiles. nih.gov

Transformation TypePotential OutcomeRationale
C-17 Ester Derivatization Novel esters and amides.To investigate the influence of the C-17 substituent on 5α-reductase inhibition. nih.gov
A-Ring Conjugate Addition Introduction of new functional groups at C-2.To modify the electronic and steric properties of the A-ring.
Selective Reductions Saturated A-ring analogs.To assess the importance of the A-ring double bond for biological activity.

Role in Understanding Azasteroid Chemical Biology (excluding human physiological effects)

While devoid of the specific N-tert-butylcarbamoyl group responsible for Finasteride's potent biological activity, the carboxylic acid methyl ester intermediate can serve as a valuable tool in understanding the chemical biology of azasteroids. nih.gov

Its structural similarity to Finasteride makes it a relevant comparator in studies on 5α-reductase. nih.gov Although it is a much weaker inhibitor, its interaction with the enzyme can provide insights into the specific molecular interactions required for potent inhibition. drugbank.com

Future research in this area could involve:

Synthesis of labeled derivatives: The synthesis of isotopically labeled (e.g., with ¹³C or ¹⁴C) this compound would enable detailed mechanistic studies of its conversion to Finasteride and could be used in metabolic fate studies of related compounds.

Use as a chemical probe: The ester can be used as a starting point for the development of chemical probes, such as fluorescently tagged or biotinylated derivatives, to study the localization and interactions of azasteroids within cellular systems.

Comparative structure-activity relationship (SAR) studies: By comparing the biological activity of the methyl ester with that of Finasteride and other C-17 derivatives, a clearer understanding of the SAR for 5α-reductase inhibitors can be developed. nih.gov This can inform the design of new inhibitors with improved properties. The development of radiolabeled azasteroids has already shown promise for imaging purposes and similar strategies could be applied to derivatives of this compound to study their distribution and target engagement. nih.gov

Research ApplicationScientific ValueExample
Labeled Compound Synthesis Elucidation of reaction mechanisms and metabolic pathways.Synthesis of ¹³C-labeled ester for NMR-based kinetic studies.
Chemical Probe Development Visualization of azasteroid distribution and protein interactions.Attachment of a fluorophore to the ester for cellular imaging.
Comparative SAR Studies Understanding the molecular basis of 5α-reductase inhibition.Comparing the inhibitory potency of the ester, acid, and various amide derivatives. nih.gov

Q & A

Basic Research Questions

Q. How is Finasteride Carboxylic Acid Methyl Ester synthesized from its parent carboxylic acid, and what characterization methods validate its purity?

  • Methodology : The esterification of 3-oxo-4-aza-5α-androstane-17-carboxylic acid (the parent carboxylic acid) typically employs acid-catalyzed reactions (e.g., H₂SO₄ or HCl) with methanol under reflux . Post-synthesis, purity is validated via:

  • HPLC : To quantify residual reactants and detect impurities (e.g., unreacted carboxylic acid or diastereomers) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester bond formation (e.g., methyl group resonance at δ 3.6–3.8 ppm and carbonyl signals at δ 170–175 ppm) .
    • Key Challenge : Avoiding over-esterification or side reactions requires strict control of reaction time and temperature .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Experimental Design : Stability studies under varying conditions (humidity, temperature, light) reveal:

  • Hydrolysis Risk : Acidic/basic conditions or prolonged exposure to moisture can hydrolyze the ester bond, regenerating the parent carboxylic acid .
  • Mitigation : Store in anhydrous environments (e.g., desiccators) at −20°C. Use inert gas (N₂) to minimize oxidation .
    • Analytical Validation : Periodic FT-IR analysis monitors ester carbonyl peaks (∼1740 cm⁻¹) for degradation .

Advanced Research Questions

Q. How do tautomeric equilibria in this compound affect spectroscopic data interpretation?

  • Mechanistic Insight : The 3-oxo-4-aza steroidal backbone may undergo keto-enol tautomerism, altering NMR and UV-Vis spectra. For example:

  • ¹H NMR Shifts : Enol forms exhibit downfield shifts (δ 12–14 ppm for hydroxyl protons) absent in keto forms .
  • Resolution Strategy : Analyze spectra under controlled pH and solvent polarity to stabilize specific tautomers .
    • Data Contradiction Example : Discrepancies in reported melting points (e.g., 103335-41-7 vs. 98319-24-5 impurities) may stem from tautomer-dependent crystallinity .

Q. What synthetic strategies optimize regioselectivity in esterification of steroidal carboxylic acids?

  • Advanced Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., 17β-hydroxyl groups) using tert-butyldimethylsilyl (TBDMS) ethers to direct esterification to the 17α-carboxylic acid .
  • Catalytic Systems : Use lipases (e.g., Candida antarctica) for enantioselective esterification, reducing racemization risks .
    • Analytical Validation : X-ray crystallography confirms regiochemistry, while chiral HPLC quantifies enantiomeric excess .

Q. How do conflicting HPLC retention times for this compound and its impurities arise, and how are they resolved?

  • Case Study : Impurity B (Methyl 3-Oxo-4-aza-5-androst-1-ene-17-carboxylate) co-elutes with the target ester under standard reversed-phase conditions .
  • Resolution :

  • Gradient Optimization : Adjust mobile phase polarity (e.g., acetonitrile:water from 50:50 to 80:20 over 20 minutes) to separate isomers.
  • MS Detection : High-resolution mass spectrometry (HRMS) distinguishes impurities via exact mass differences (e.g., Δm/z = 2.01565 for dehydrogenation) .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., molar ratios, catalyst loadings) per IUPAC guidelines to enable replication .
  • Data Reporting : Include supplementary NMR spectra, chromatograms, and crystallographic data in supporting information .
  • Ethical Compliance : Adhere to institutional protocols for handling steroidal compounds, including waste disposal and exposure minimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.